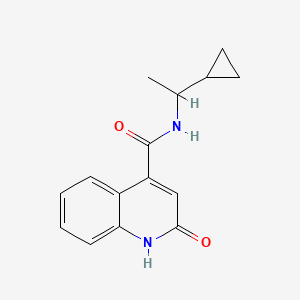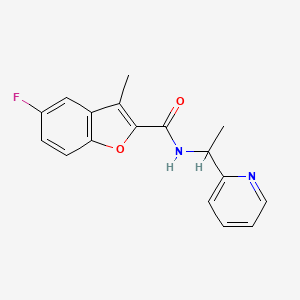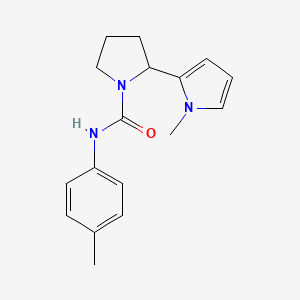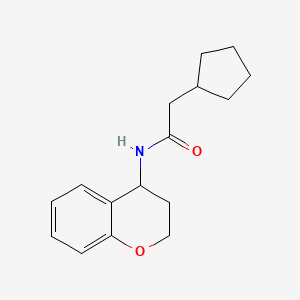
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as TPDQ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TPDQ is a derivative of quinazolinone, which is a class of organic compounds that has been extensively studied due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but studies have suggested that it acts by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to inhibit the activity of mTOR, a key component of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is its potent antitumor activity, making it a promising candidate for cancer research. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is its potential toxicity, as studies have shown that it can induce apoptosis in normal cells as well as cancer cells. This may limit its potential as a therapeutic agent in the future.
Orientations Futures
There are several future directions for research on 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one. One area of interest is in the development of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one derivatives with improved potency and selectivity for cancer cells. Another area of interest is in the development of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one-based drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one and its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized through a multistep reaction starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with 1,3,5-trimethylpyrazole in the presence of a base such as potassium carbonate. The final step involves the condensation of the resulting pyrazolylbenzamide with isatoic anhydride to yield 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one.
Applications De Recherche Scientifique
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most notable applications of 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one is in the field of cancer research. Studies have shown that 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-12(9(2)18(3)17-8)13-15-11-7-5-4-6-10(11)14(19)16-13/h4-7,13,15H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMYXFXCHZSIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
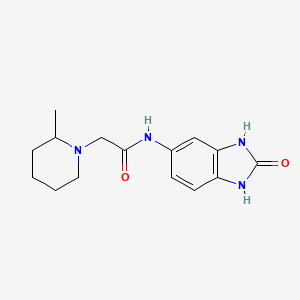
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
